molecular formula C20H22BrN3O3S B2847200 N-(2-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide CAS No. 1004447-13-5

N-(2-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide

Cat. No. B2847200
CAS RN: 1004447-13-5
M. Wt: 464.38
InChI Key: SCXQXILIRDCUMA-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide, also known as BPP-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPP-1 is a piperazine derivative that has been synthesized using a multi-step process.

Scientific Research Applications

N-(2-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide has been found to have potential therapeutic applications in the treatment of various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-anxiety properties. Research studies have also shown that this compound has neuroprotective effects and can improve cognitive function. This compound has been studied extensively in animal models and has shown promising results in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide involves the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and immune response. It also inhibits the activation of the MAPK pathway, which is involved in cell proliferation and survival. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also reduces oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. This compound has been shown to improve cognitive function by increasing the expression of neurotrophic factors such as BDNF and NGF.

Advantages and Limitations for Lab Experiments

N-(2-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. It has been extensively studied in animal models and has shown promising results in the treatment of various diseases. However, there are also limitations to using this compound in lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has low bioavailability, which can limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research and development of N-(2-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to develop more effective delivery methods to improve the bioavailability of this compound. Further research is also needed to understand the mechanism of action of this compound in greater detail and to identify potential therapeutic applications in the treatment of other diseases. Overall, this compound has significant potential as a therapeutic agent and warrants further investigation.

Synthesis Methods

The synthesis of N-(2-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide involves a multi-step process that includes the reaction of 2-bromobenzonitrile with magnesium to form a Grignard reagent, which is then reacted with N-(2-chloroethyl)piperazine to form the intermediate compound. The intermediate compound is then reacted with (E)-2-phenylethenylsulfonyl chloride to form the final product, this compound. The synthesis method for this compound has been optimized to ensure high yield and purity of the final product.

properties

IUPAC Name

N-(2-bromophenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrN3O3S/c21-18-8-4-5-9-19(18)22-20(25)16-23-11-13-24(14-12-23)28(26,27)15-10-17-6-2-1-3-7-17/h1-10,15H,11-14,16H2,(H,22,25)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXQXILIRDCUMA-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2Br)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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